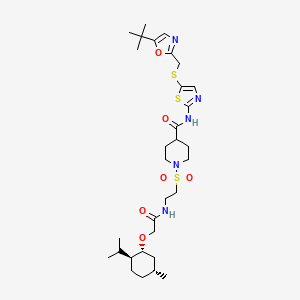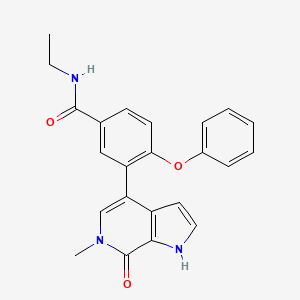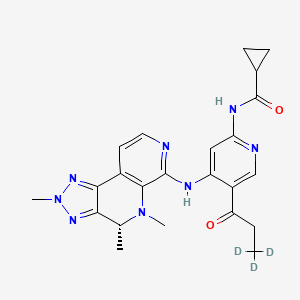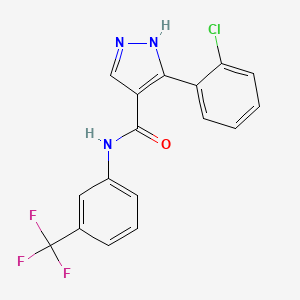
Cyclo(CKLIIF)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(CKLIIF) is a cyclic peptide composed of the amino acids cysteine, lysine, leucine, isoleucine, and phenylalanine. This compound has garnered significant attention due to its potential therapeutic applications, particularly as an inhibitor of hypoxia-inducible factors (HIFs) 1 and 2. Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels, making Cyclo(CKLIIF) a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(CKLIIF) typically involves the use of CyClick chemistry, a novel strategy for the macrocyclization of peptides. This method is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. The peptide conformation internally directs the activation of the backbone amide bond, facilitating the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%). This method is tolerant to a variety of peptide aldehydes and can be applied for the synthesis of 12- to 24-membered rings with varying amino acid compositions in one-pot, under mild reaction conditions .
Industrial Production Methods: While specific industrial production methods for Cyclo(CKLIIF) are not extensively documented, the principles of CyClick chemistry can be scaled up for industrial applications. The key advantages of this method, such as high chemoselectivity and mild reaction conditions, make it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclo(CKLIIF) primarily undergoes intramolecular cyclization reactions. The CyClick chemistry used in its synthesis is a type of cycloaddition reaction, specifically a [4 + 3] cycloaddition, which is a powerful method in organic chemistry for making cyclic structures .
Common Reagents and Conditions: The synthesis of Cyclo(CKLIIF) involves the use of peptide aldehydes and conditions that promote intramolecular hydrogen-bonding patterns. The reaction conditions are typically mild, and the process does not require coupling reagents or metals .
Major Products Formed: The major product formed from the synthesis of Cyclo(CKLIIF) is a stable 4-imidazolidinone-cyclic peptide. This structure acts as an endocyclic control element that promotes an intramolecular hydrogen-bonding pattern, leading to macrocycles with conformationally rigid turn structures .
Wissenschaftliche Forschungsanwendungen
Cyclo(CKLIIF) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cyclic peptide synthesis and macrocyclization techniques. In biology and medicine, Cyclo(CKLIIF) is being investigated for its potential as a therapeutic agent due to its ability to inhibit hypoxia-inducible factors 1 and 2. This inhibition disrupts hypoxia-response signaling in cancer cells, making it a promising candidate for cancer therapy .
Wirkmechanismus
Cyclo(CKLIIF) exerts its effects by inhibiting hypoxia-inducible factors 1 and 2. It disrupts the interaction of both HIF1-α and HIF2-α with HIF1-β, with affinity for the PAS-B domains of HIF1-α and HIF2-α. This disruption prevents the transcriptional activity of HIFs, thereby inhibiting the cellular response to hypoxia. The molecular targets involved in this mechanism are the PAS-B domains of HIF1-α and HIF2-α .
Vergleich Mit ähnlichen Verbindungen
Cyclo(CKLIIF) is unique due to its high diastereoselectivity and stability as a cyclic peptide. Similar compounds include other cyclic peptides that inhibit hypoxia-inducible factors, such as those identified in the CyClick chemistry studies. These compounds share the ability to disrupt protein-protein interactions in a highly specific manner, but Cyclo(CKLIIF) stands out due to its high chemoselectivity and the stability of its 4-imidazolidinone-cyclic structure .
List of Similar Compounds:- Cyclic peptides synthesized using CyClick chemistry.
- Other HIF inhibitors that target the PAS-B domains of HIF1-α and HIF2-α.
Cyclo(CKLIIF) represents a significant advancement in the field of cyclic peptide synthesis and holds great promise for therapeutic applications, particularly in cancer treatment.
Eigenschaften
Molekularformel |
C36H59N7O6S |
|---|---|
Molekulargewicht |
718.0 g/mol |
IUPAC-Name |
(3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
XJRRXYUTYATOHA-CJKZIAQFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)[C@@H](C)CC |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)



![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)


![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)

![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
